molecular formula C9H8N2O2 B15422896 3-Phenyl-2H-1,2,4-oxadiazin-5(6H)-one CAS No. 108128-03-6

3-Phenyl-2H-1,2,4-oxadiazin-5(6H)-one

Cat. No.: B15422896
CAS No.: 108128-03-6
M. Wt: 176.17 g/mol
InChI Key: UQFWDUOPZZINHU-UHFFFAOYSA-N
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Description

3-Phenyl-2H-1,2,4-oxadiazin-5(6H)-one (CAS Number: 108128-03-6) is a six-membered heterocyclic compound of significant interest in medicinal and synthetic chemistry due to its structure as a cyclic amidine . It serves as a key synthetic intermediate and scaffold for the development of novel biologically active molecules . Recent research highlights the 1,2,4-oxadiazin-5(6H)-one core as a promising class of Monoamine Oxidase (MAO) inhibitors . Specifically, optimized derivatives have shown potent inhibition of human MAO-B (IC50 = 0.371 µM), positioning them as lead compounds for the development of antiparkinsonian drugs by enhancing central dopamine levels and reducing oxidative stress . This compound is also a valuable substrate for studying substituent effects via 13C NMR spectroscopy, aiding in the understanding of electronic properties in heterocyclic systems . The product is intended for research applications as a chemical building block and biological probe. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

108128-03-6

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-phenyl-4H-1,2,4-oxadiazin-5-one

InChI

InChI=1S/C9H8N2O2/c12-8-6-13-11-9(10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12)

InChI Key

UQFWDUOPZZINHU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Variations

The biological and physicochemical properties of 1,2,4-oxadiazin-5(6H)-ones are highly dependent on substituent positioning and electronic effects:

Compound Name Substituents Key Structural Features
3-Phenyl-2H-1,2,4-oxadiazin-5(6H)-one Phenyl (C6H5) at position 3 Planar aromatic ring enhances π-π stacking
3-(4-Nitrophenyl) derivative (3c) NO2 at para position of phenyl Electron-withdrawing group increases polarity and reactivity
3-(4-Methylphenyl) derivative (3a) CH3 at para position of phenyl Electron-donating group improves lipophilicity
6-Ethyl-3-phenyl derivative (5g) Ethyl at position 6 Alkyl chain introduces steric bulk, altering solubility
Hybrid 3-phenyl-6-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl) (5b) Oxadiazole moiety at position 6 Enhanced rigidity and potential dual-target activity

Key Observations :

  • Electronic Effects: Nitro groups (e.g., 3c) downfield-shift $^{13}\text{C}$ NMR signals (e.g., δ 150.9 ppm for C-NO2) compared to methyl-substituted analogs (δ 21.3 ppm for CH3) .
  • Steric Effects : 6-Ethyl substitution (5g) reduces melting point (177–179°C) vs. unsubstituted 3-phenyl derivative (248–250°C), indicating lower crystallinity .

Highlights :

  • Nitro Derivatives : 3c shows 2.7-fold higher MAO-B inhibition than the parent compound due to enhanced electrophilicity .

Q & A

Q. What mechanistic insights exist for the cyclocondensation reaction forming the oxadiazinone core?

  • Methodological Answer : Isotopic labeling (15^{15}N or 18^{18}O) tracks atom migration during cyclization. In situ FTIR monitors intermediate formation. Computational studies (DFT) reveal transition states, confirming a stepwise mechanism involving nucleophilic attack followed by dehydration .

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